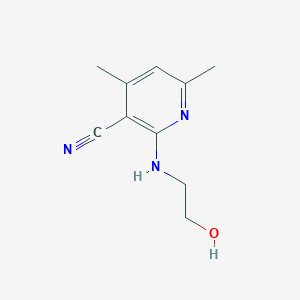

2-(2-羟乙基氨基)-4,6-二甲基烟腈

描述

The compound is a derivative of 2-hydroxyethylamino compounds. These compounds are often used in the synthesis of various pharmaceuticals and have a wide range of applications .

Molecular Structure Analysis

The molecular structure of similar compounds involves a hydroxyethylamino group attached to a carbon chain .Chemical Reactions Analysis

Again, while specific reactions involving “2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile” are not available, similar compounds are known to undergo a variety of reactions, including degradation in carbonated environments .Physical And Chemical Properties Analysis

Physical and chemical properties of similar compounds have been studied, including surface tension in water and hydrochloric acid .科学研究应用

腐蚀抑制和表面分析:

- 2-((2-氨基苯基)硫)-4,6-二甲基烟腈及其相关衍生物已被探索用作酸性环境中碳钢的缓蚀剂。研究表明这些化合物能有效防止腐蚀,并能吸附在钢表面,符合Langmuir吸附等温线。它们的有效性已通过电化学方法、表面分析和量子计算得到证实 (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).

医学影像和阿尔茨海默病:

- 2-(2-羟乙基氨基)-4,6-二甲基烟腈的衍生物,特别是[18F]FDDNP,已被用于正电子发射断层扫描(PET)扫描中,以识别和监测阿尔茨海默病患者的神经纤维缠结和β-淀粉样斑块的进展。这种技术提供了一种非侵入性的方法来了解阿尔茨海默病的病理学和监测治疗效果 (Shoghi-Jadid et al., 2002).

水中的氰化物检测:

- 某些化合物,如2-(4-羟基亚苄基)丙二腈,其结构与2-(2-羟乙基氨基)-4,6-二甲基烟腈相似,已被合成用于检测水中的氰化物的光学装置。这些化合物对氰化物表现出颜色变化,提供了一种检测饮用水中有害氰化物水平的视觉手段 (Schramm, Menger, & Machado, 2016).

化学反应和衍生物合成:

- 对4,6-二甲基-2-芳基氨基烟腈反应的研究提供了对在不同条件下(例如在浓酸中)形成各种化学衍生物的见解。这些反应对合成用于各种应用的新型化合物具有意义 (Shramm & Konshin, 1982).

抗病毒和抗菌活性:

- 一项针对6-[2-(膦酰甲氧基)烷氧基]嘧啶的研究,该研究与感兴趣的化学结构相关,揭示了它们作为抗病毒剂对抗各种病毒(包括单纯疱疹病毒和HIV)的潜力。这表明类似化合物在抗病毒药物开发中可能发挥作用 (Holý et al., 2002).

聚合物科学和水凝胶开发:

- 已经对含有2-(2-羟乙基氨基)元素的三嵌段共聚物衍生的水凝胶进行了研究。这些水凝胶表现出温度和pH敏感行为,并在药物输送和组织工程等生物医学领域具有潜在应用 (Xu, Kang, & Neoh, 2006).

药理学潜力:

- 一项关于香豆素衍生物的研究,该衍生物是使用涉及与2-(2-羟乙基氨基)-4,6-二甲基烟腈结构相似的化合物的反应形成的,表现出显着的抗氧化和抗炎活性。这些发现表明类似化合物具有潜在的药理学应用 (Al-Hazmy et al., 2022).

作用机制

Target of Action

It shares structural similarities with mitoxantrone , a chemotherapeutic agent. Mitoxantrone primarily targets DNA by intercalating into its structure

Mode of Action

Mitoxantrone, a structurally similar compound, intercalates into dna, causing crosslinks and strand breaks . It also interferes with RNA and inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . It’s possible that 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile may have a similar mode of action.

Biochemical Pathways

Compounds like mitoxantrone, which intercalate into dna, can affect a variety of cellular processes, including cell cycle progression, transcription, and translation .

Result of Action

Dna-intercalating agents like mitoxantrone can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

安全和危害

生化分析

Biochemical Properties

2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile can influence the activity of protein kinases, which are essential for signal transduction pathways .

Cellular Effects

2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of mammalian cell lines by arresting cells in the G1 phase and accumulating them in the G2 phase . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of CDKs, inhibiting their activity and thereby affecting cell cycle progression . Additionally, it can activate or inhibit other enzymes involved in metabolic pathways, leading to changes in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile has been observed to cause sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile within cells and tissues involve specific transporters and binding proteins. It has been observed to localize primarily in the liver and intestines, with minimal accumulation in other tissues . This distribution pattern suggests that it is primarily cleared through hepatobiliary and renal pathways .

Subcellular Localization

The subcellular localization of 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity .

属性

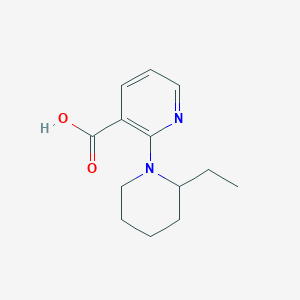

IUPAC Name |

2-(2-hydroxyethylamino)-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-5-8(2)13-10(9(7)6-11)12-3-4-14/h5,14H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICNJQQQZSTDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)

![N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine](/img/structure/B1386130.png)

![N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386131.png)

![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1386135.png)

amine](/img/structure/B1386142.png)

![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)